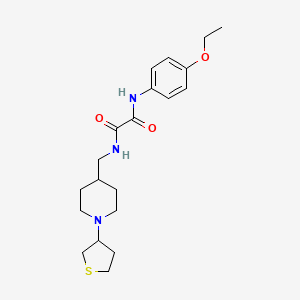
N1-(4-ethoxyphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related compounds typically involves complex organic reactions, including nucleophilic substitution, amidation, and use of carbenoids for introducing specific functional groups. For instance, studies on similar structures have demonstrated the feasibility of nucleophilic displacement in heterocyclic rings and subsequent modifications to introduce desired substituents (Katoch-Rouse & Horti, 2003). These processes are crucial for the synthesis of compounds with specific biological activities.
Molecular Structure Analysis
The molecular and crystal structures of compounds within this chemical family can be determined by X-ray diffraction analysis, revealing the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000). Such structural analyses are fundamental for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with similar backbones to N1-(4-ethoxyphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide are involved in a variety of chemical reactions, including acid-catalyzed rearrangements and interactions with receptors through specific binding mechanisms (Mamedov et al., 2016). These reactions are essential for the modification and optimization of the compound for specific uses.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through analytical methods such as NMR spectroscopy and X-ray crystallography. For compounds within this class, detailed structural characterization provides insights into their stability and reactivity (Serbest et al., 2010).
Chemical Properties Analysis
Chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are crucial for understanding how these compounds can be utilized in chemical synthesis and potential therapeutic applications. Investigations into the synthesis, characterization, and reactions of related compounds offer valuable information on their chemical behavior (Pimenova et al., 2003).
科学的研究の応用
Neuropharmacological Research
Compounds with structures similar to "N1-(4-ethoxyphenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide" could be investigated for their potential neuropharmacological effects. For instance, compounds with piperidine and oxalamide groups have been studied for their interactions with various neurotransmitter systems, including serotonin and dopamine receptors, which could make them potential candidates for exploring treatments for neurological disorders or psychiatric conditions (Roberts et al., 1998).
Cancer Research
The presence of specific functional groups like ethoxyphenyl and piperidinyl could suggest potential applications in cancer research. Similar compounds have been investigated for their ability to inhibit key enzymes or signaling pathways involved in cancer progression. For example, aromatase inhibitors, which often contain piperidine or related structures, have been studied for their potential in treating hormone-dependent cancers, such as breast cancer (Hartmann & Batzl, 1986).
特性
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-26-18-5-3-16(4-6-18)22-20(25)19(24)21-13-15-7-10-23(11-8-15)17-9-12-27-14-17/h3-6,15,17H,2,7-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDUFGCZBICIAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


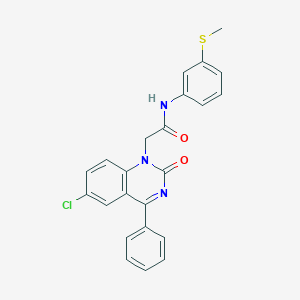
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}-2-methylpropanamide](/img/structure/B2493028.png)
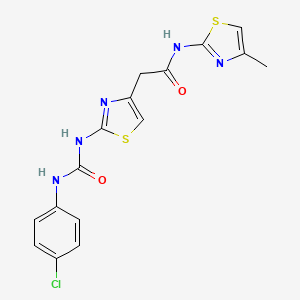

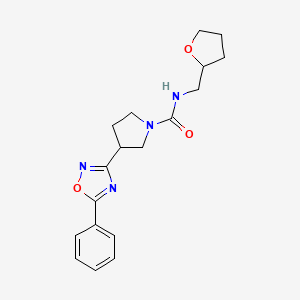
![7-(4-Chlorophenyl)-2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thio]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2493035.png)
![3-Chloro-5-(furan-2-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2493036.png)
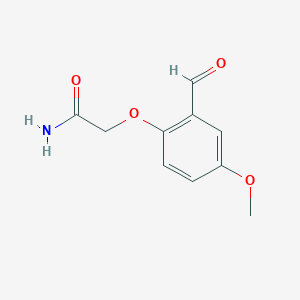
![N-({[2,3'-bifuran]-5-yl}methyl)-2-(methylsulfanyl)benzamide](/img/structure/B2493038.png)

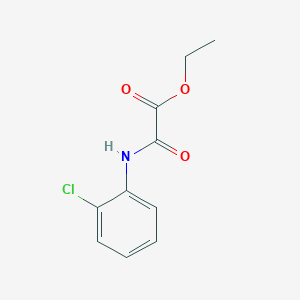
![3-(2-chlorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493045.png)
